8R,9S-EpETrE
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
8R,9S-EpETrE undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form dihydroxy derivatives under specific conditions.
Substitution: Epoxide ring-opening reactions can occur in the presence of nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include cytochrome P450 enzymes, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions include epoxy, hydroxy, and substituted derivatives of this compound .
Scientific Research Applications
8R,9S-EpETrE has a wide range of scientific research applications:
Mechanism of Action
8R,9S-EpETrE exerts its effects primarily through its interaction with cellular signaling pathways. It induces relaxation of precontracted isolated dog epicardial arterioles by activating BKCa channels . The compound also inhibits platelet aggregation and reduces inflammation by modulating the activity of various enzymes and receptors involved in these processes .
Comparison with Similar Compounds
8R,9S-EpETrE is unique among its analogs due to its specific configuration and biological activity. Similar compounds include:
8S,9R-EpETrE: An enantiomer of this compound with different biological activities.
11R,12S-EET: Another epoxy derivative of arachidonic acid with distinct vasodilatory and anti-inflammatory properties.
14R,15S-EET: A related compound that also plays a role in cardiovascular and inflammatory processes.
These compounds share similar chemical structures but differ in their specific configurations and biological effects, highlighting the importance of stereochemistry in their activity .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(Z)-7-[(2R,3S)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m0/s1 |
InChI Key |
DBWQSCSXHFNTMO-QJVNBQAESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
Origin of Product |
United States |
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